

structural comparison of s²U:s²U and U:U base pairs in RNA duplexes

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Compound of Interest

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A Structural Showdown: s²U:s²U vs. U:U Base Pairs in RNA Duplexes

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between canonical and modified nucleobase pairs in RNA is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides a detailed structural and thermodynamic comparison of the non-canonical s²U:s²U and U:U base pairs within RNA duplexes, supported by experimental data.

The substitution of oxygen with sulfur at the C2 position of uridine (to form 2-thiouridine, s²U) is a naturally occurring modification that significantly influences the structure and stability of RNA. While the U:U mismatch is generally destabilizing to an RNA duplex, the s²U:s²U pair exhibits surprising stability, comparable to that of a canonical A:U Watson-Crick base pair.^[1] This guide delves into the structural underpinnings of this enhanced stability.

Thermodynamic Stability: A Quantitative Comparison

The thermal stability of RNA duplexes containing U:U and s²U:s²U base pairs has been investigated using UV thermal denaturation experiments. The melting temperature (T_m), a key indicator of duplex stability, is significantly higher for duplexes containing s²U:s²U pairs compared to those with U:U pairs.

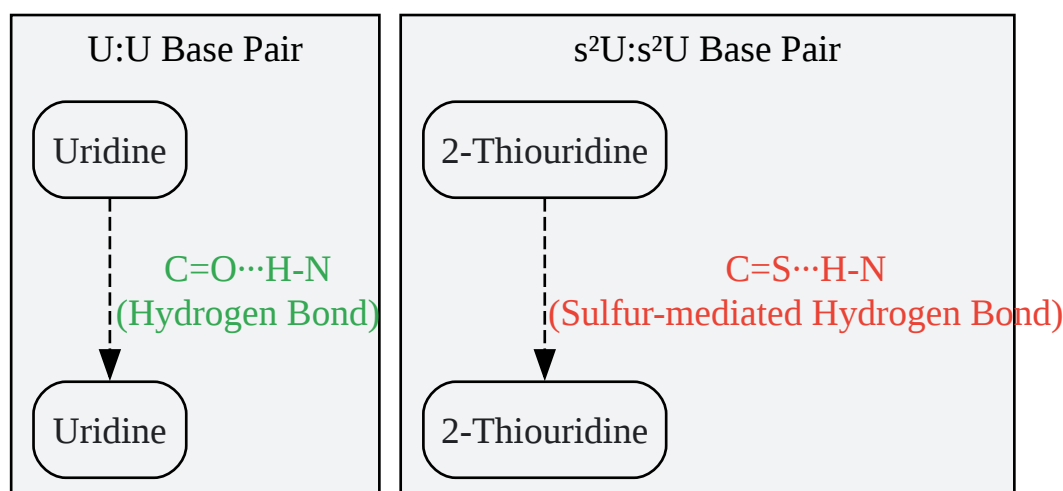
Base Pair	Sequence Context (9-mer duplex)	Melting Temperature (T _m) in °C	Change in Free Energy (ΔG°_{37}) in kcal/mol
U:A (Canonical)	5'-GCAGUCAGC-3' 3'-CGUCAGUCG-5'	59.3	-13.2
s ² U:A	5'-GCAGs ² UCAGC-3' 3'-CGUCAGUCG-5'	68.7	-15.9
U:U	5'-GCAGUCAGC-3' 3'-CGUCUGUCG-5'	44.9	-9.1
s ² U:U	5'-GCAGs ² UCAGC-3' 3'-CGUCUGUCG-5'	52.8	-11.0
s ² U:s ² U	5'-GCAGs ² UCAGC-3' 3'-CGUCs ² UGUCG-5'	58.7	-13.1

Data compiled from studies on 9-bp RNA duplexes in 10 mM Tris-HCl (pH 8.0), 1 M NaCl, and 2.5 mM EDTA. The central base pair is varied as indicated.[\[1\]](#)

As the data illustrates, the s²U:s²U-containing duplex has a melting temperature nearly 14°C higher than the corresponding U:U-containing duplex.[\[1\]](#) This brings its stability into a range comparable to the canonical U:A base pair.

Structural Insights from Crystallography

High-resolution crystal structures reveal the geometric basis for the observed thermodynamic differences. While both U:U and s²U:s²U can form wobble-like base pairs, the 2-thio modification introduces key structural changes.



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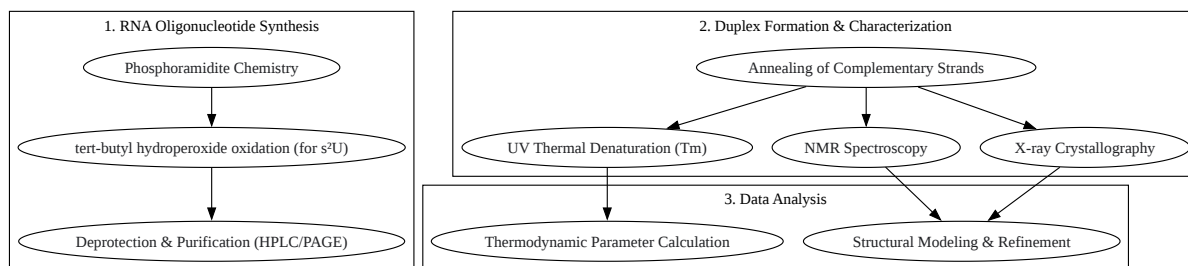
In a U:U mismatch, a C=O...H-N hydrogen bond is typically observed.[1] In contrast, the s²U:s²U base pair is characterized by a C=S...H-N hydrogen bond.[1] While sulfur is a weaker hydrogen bond acceptor than oxygen, the enhanced stability of the s²U:s²U pair is not solely attributed to this interaction. Several factors are proposed to contribute to the increased stability:

- Preorganization of the RNA strand: The 2-thio modification favors the C3'-endo sugar pucker conformation, which preorganizes the single-stranded RNA for hybridization.[2][3]
- Reduced desolvation penalty: The less electronegative sulfur atom is thought to have a lower desolvation penalty upon duplex formation compared to the oxygen atom in uridine.[2][4]
- Enhanced stacking interactions: The larger and more polarizable sulfur atom can lead to more favorable stacking interactions with neighboring bases.[4][5]

Interestingly, crystallographic studies of a U:U mismatch show multiple conformations, indicating structural heterogeneity. Conversely, the presence of s²U in an s²U:U pair locks the mismatch into a single, more ordered conformation.[2][4] This ordering effect likely contributes to the overall stability of s²U-containing duplexes.

Experimental Protocols

The following provides a generalized overview of the key experimental methodologies used to characterize and compare RNA duplexes containing s²U:s²U and U:U base pairs.



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RNA Oligonucleotide Synthesis

- **Solid-Phase Synthesis:** RNA oligonucleotides are synthesized using standard phosphoramidite chemistry.[6] For the incorporation of 2-thiouridine, an s²U phosphoramidite is used.
- **Oxidation:** A critical step for s²U-containing oligonucleotides is the oxidation step. Standard iodine-water oxidation can lead to the loss of the sulfur atom.[7] Therefore, a non-aqueous oxidant such as tert-butyl hydroperoxide is used to preserve the 2-thio modification.[7]
- **Deprotection and Purification:** Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to ensure high purity for subsequent experiments.[6]

UV Thermal Denaturation

- **Sample Preparation:** Complementary RNA strands are mixed in a buffer solution (e.g., 10 mM Tris-HCl, 1 M NaCl, 2.5 mM EDTA, pH 8.0).^[1] Samples are prepared at a series of concentrations to allow for the determination of thermodynamic parameters.^{[1][8]}
- **Melting and Annealing:** The samples are heated to a high temperature (e.g., 95°C) to ensure complete dissociation of the duplexes, followed by slow cooling to allow for proper annealing.
- **Data Acquisition:** The absorbance of the samples at 260 nm is monitored as the temperature is slowly increased. The melting temperature (T_m) is the temperature at which 50% of the duplexes have dissociated into single strands.
- **Data Analysis:** Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation are calculated from the concentration-dependent melting curves.^[8]

NMR Spectroscopy

- **Sample Preparation:** Purified and annealed RNA duplexes are dissolved in an appropriate buffer, often in D₂O or a H₂O/D₂O mixture to observe exchangeable imino protons.
- **Data Acquisition:** One-dimensional (1D) and two-dimensional (2D) NMR spectra, such as NOESY and TOCSY, are acquired. The imino proton region of the 1D spectrum is particularly informative for base pairing.^[9]
- **Structural Analysis:** The observed nuclear Overhauser effects (NOEs) provide distance constraints between protons, which are used to calculate and refine the three-dimensional structure of the RNA duplex.^[10]

X-ray Crystallography

- **Crystallization:** The purified RNA duplex is screened against a variety of crystallization conditions (buffers, precipitants, salts) to obtain diffraction-quality crystals.
- **Data Collection:** The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
- **Structure Determination and Refinement:** The diffraction data is used to calculate an electron density map, from which the atomic positions of the RNA duplex are determined and refined

to yield a high-resolution three-dimensional structure.[11]

In conclusion, the 2-thio modification in s²U:s²U base pairs confers a remarkable increase in thermodynamic stability compared to U:U mismatches. This stabilization arises from a combination of factors including strand preorganization, reduced desolvation penalties, and potentially enhanced stacking interactions, all of which are rooted in the substitution of the C2-carbonyl oxygen with a sulfur atom. These fundamental insights are crucial for the continued development of RNA-based technologies.

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